

BPR1K871: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

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Executive Summary

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors. This document provides a comprehensive overview of the core mechanism of action of **BPR1K871**, detailing its primary targets, downstream signaling effects, and the experimental validation of its activity. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

BPR1K871 functions primarily as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).^{[1][2][3][4][5]} This dual-targeting approach is particularly relevant in AML, where FLT3 mutations are prevalent and associated with poor prognosis.^[5] By concurrently inhibiting both FLT3-dependent and independent signaling pathways, **BPR1K871** offers a potential therapeutic advantage over more selective inhibitors, including the potential to overcome acquired resistance.^[5]

Targeting FLT3 Signaling

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of AML patients, activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and its downstream pro-proliferative and anti-apoptotic signaling pathways.[5]

BPR1K871 effectively inhibits the phosphorylation of FLT3.[1][3][5] This action blocks the aberrant signaling cascade, leading to the suppression of pathways such as RAS/MEK/ERK and PI3K/Akt, which are critical for the survival and proliferation of leukemia cells.[6]

Targeting Aurora Kinase Signaling

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[7] Overexpression of Aurora kinases is a common feature in many cancers and is linked to genomic instability and tumor progression.[7] **BPR1K871** demonstrates potent inhibition of both Aurora A (AURKA) and Aurora B (AURKB).[1][3]

Inhibition of AURKA disrupts centrosome maturation and spindle formation, leading to mitotic arrest.[7] Inhibition of AURKB, a key component of the chromosomal passenger complex, interferes with chromosome segregation and cytokinesis, often resulting in polyploidy and subsequent apoptosis.[7]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of **BPR1K871**.

Table 1: Enzymatic Inhibition

Target Kinase	IC50 (nM)
AURKA	22
AURKB	13
FLT3	19
CSF1R	19

Data sourced from multiple studies.[1][3]

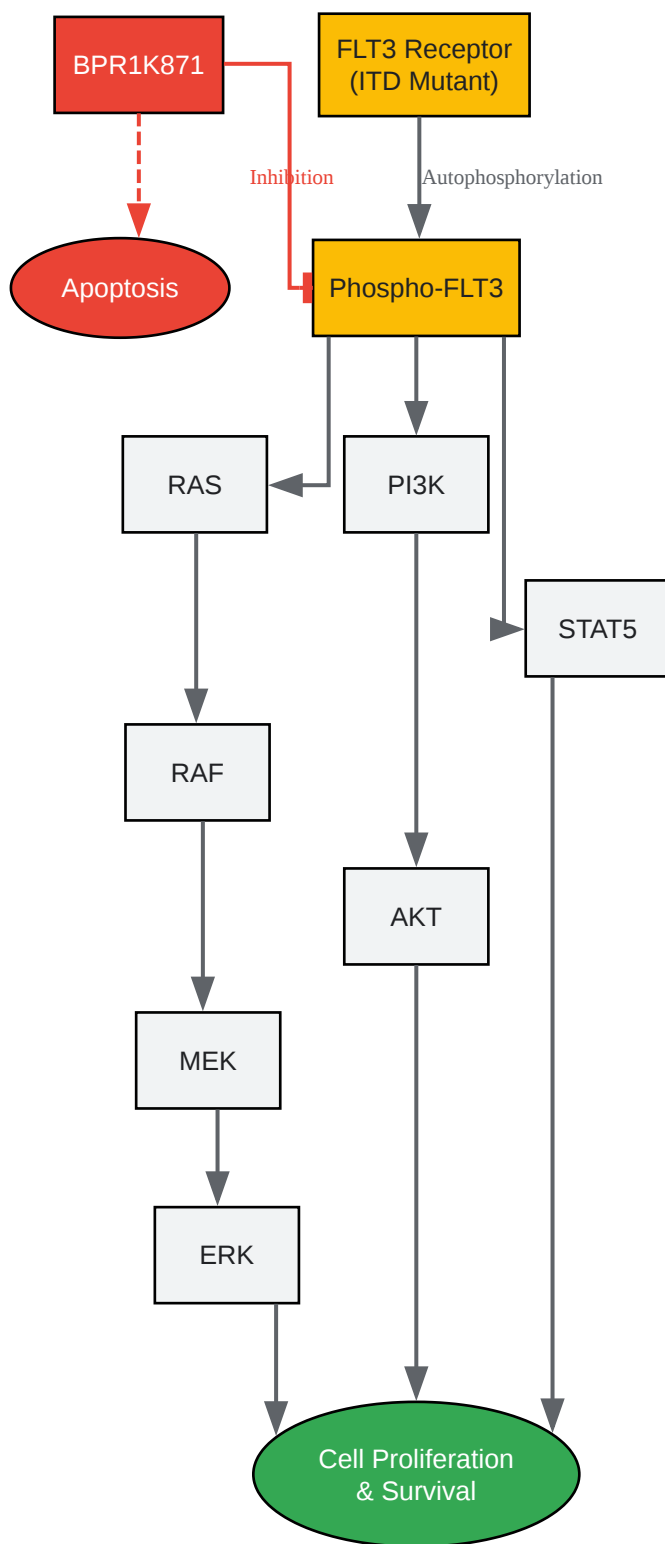
Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	FLT3 Status	EC50 (nM)
MOLM-13	Acute Myeloid Leukemia (AML)	ITD positive	~5
MV4-11	Acute Myeloid Leukemia (AML)	ITD positive	~5
RS4-11	Acute Lymphoblastic Leukemia	wt-FLT3	<100
COLO205	Colorectal Cancer	-	<100
Mia-PaCa2	Pancreatic Cancer	-	<100
U937	Acute Myeloid Leukemia (AML)	Negative	Micromolar
K562	Chronic Myeloid Leukemia	Negative	Micromolar

Data indicates potent activity in FLT3-ITD positive AML cells and other solid tumor cell lines.[\[1\]](#)
[\[5\]](#)

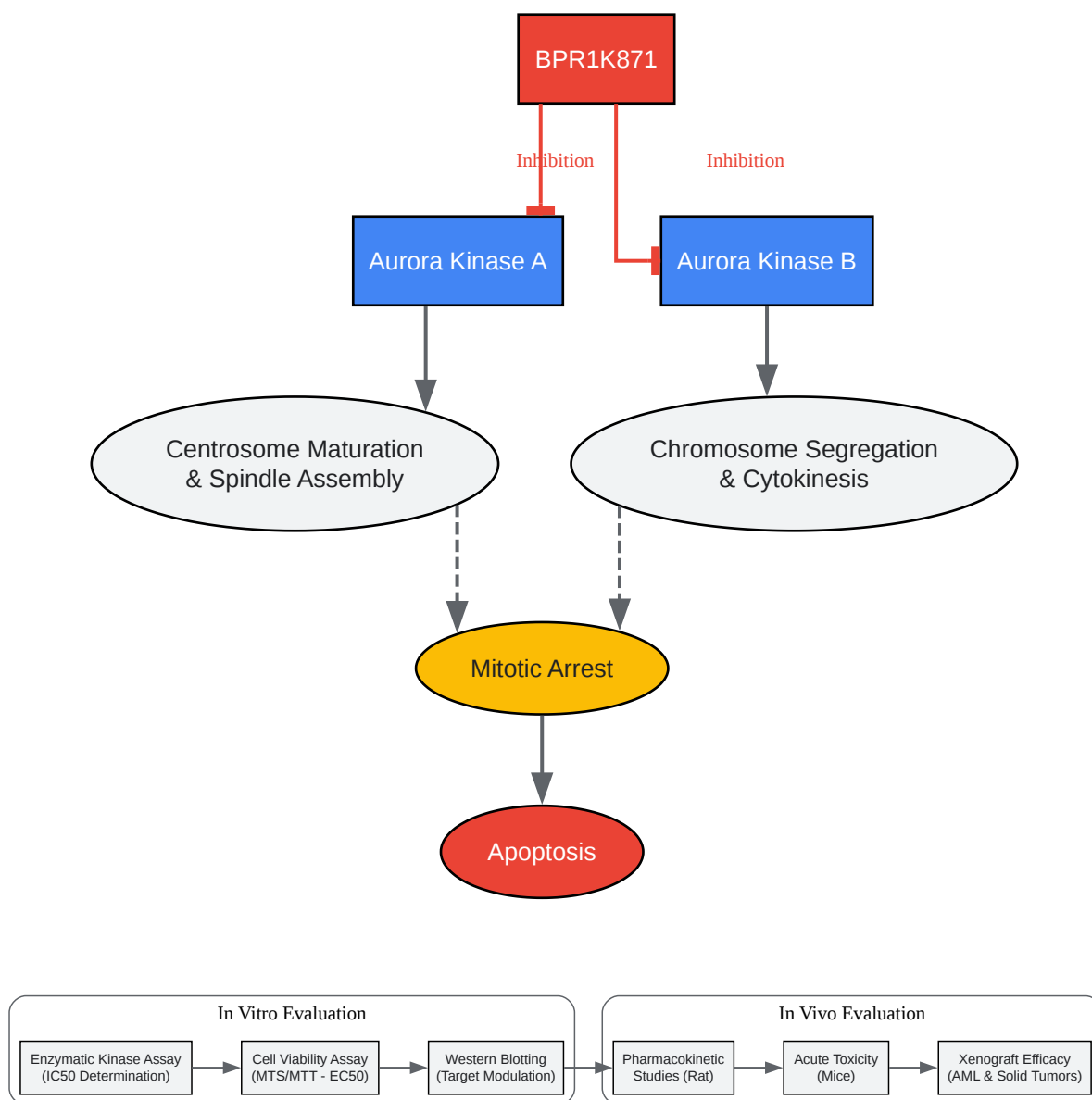
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **BPR1K871** and a typical experimental workflow for its evaluation.



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Caption: **BPR1K871** inhibits FLT3 autophosphorylation, blocking downstream signaling.



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